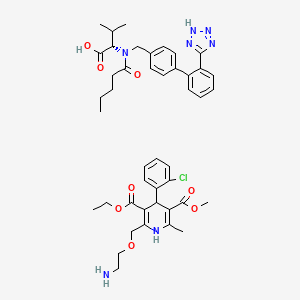
Exforge
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exforge is a medication specifically designed to manage hypertension. It combines two active ingredients, amlodipine and valsartan, which work together to lower blood pressure. Amlodipine is a calcium channel blocker, while valsartan is an angiotensin II receptor antagonist .
Méthodes De Préparation
The preparation of Exforge involves the synthesis of its two active components: amlodipine and valsartan. Amlodipine is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product. Valsartan is synthesized by reacting valine with various reagents to form the tetrazole ring, followed by coupling with a biphenyl derivative .
Analyse Des Réactions Chimiques
Exforge undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can undergo oxidation to form inactive metabolites.
Reduction: Valsartan does not typically undergo reduction reactions.
Substitution: Both amlodipine and valsartan can undergo substitution reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Exforge has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the effects of combination therapy in hypertension management. Research has shown that combining a calcium channel blocker with an angiotensin II receptor antagonist can enhance antihypertensive efficacy and improve patient compliance. Additionally, this compound is used in clinical trials to evaluate its effectiveness in reducing cardiovascular events and improving overall cardiovascular health .
Mécanisme D'action
The mechanism of action of Exforge involves the complementary effects of its two active ingredients. Amlodipine inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. Valsartan blocks the binding of angiotensin II to its receptor, preventing vasoconstriction and aldosterone secretion. Together, these actions result in a significant reduction in blood pressure and improved cardiovascular outcomes .
Comparaison Avec Des Composés Similaires
Exforge is unique in its combination of a calcium channel blocker and an angiotensin II receptor antagonist. Similar compounds include:
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Amlodipine: A calcium channel blocker used alone for hypertension and angina.
This compound HCT: A combination of amlodipine, valsartan, and hydrochlorothiazide, which adds a diuretic to the mix for enhanced blood pressure control. Compared to these compounds, this compound offers the advantage of combining two potent antihypertensive agents in one tablet, simplifying the treatment regimen and potentially improving patient adherence
Propriétés
Numéro CAS |
254972-16-2 |
|---|---|
Formule moléculaire |
C44H54ClN7O8 |
Poids moléculaire |
844.4 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1 |
Clé InChI |
QWCYQCQLAZCPHO-FTBISJDPSA-N |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
SMILES isomérique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Key on ui other cas no. |
254972-16-2 |
Synonymes |
amlodipine - valsartan Amlodipine Valsartan Amlodipine Valsartan Drug Combination amlodipine, valsartan drug combination amlodipine-valsartan Amlodipine-Valsartan Drug Combination Combination, Amlodipine-Valsartan Drug Drug Combination, Amlodipine-Valsartan Exforge |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















